Product packaging for Methyl 4-(6-methoxy-3-pyridinyl)benzoate(Cat. No.:)

Methyl 4-(6-methoxy-3-pyridinyl)benzoate

Cat. No.: B7763174
M. Wt: 243.26 g/mol
InChI Key: ARNMWLULAFBMND-UHFFFAOYSA-N
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Description

Significance of Pyridine-Benzoate Architectures in Molecular Design

Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. researchgate.net3m.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of water solubility, which are desirable properties in drug design. researchgate.netopenstax.org When a pyridine ring is chemically linked to a benzoate (B1203000) group, it forms a biaryl structure known as a pyridine-benzoate conjugate. This combination creates a rigid, yet modifiable, framework that is instrumental in the design of molecules that can interact with biological targets with high specificity.

The significance of these architectures lies in their prevalence in a wide range of biologically active compounds, including agents for treating cancer, inflammation, and neurodegenerative diseases. wipo.int The biaryl motif is a common feature in many potent enzyme inhibitors and receptor antagonists. wipo.intkevinbryanecon.com The ability to systematically modify the substitution patterns on both the pyridine and benzoate rings allows chemists to fine-tune the electronic and steric properties of the molecule, optimizing its function for a specific application.

Overview of the Chemical Compound's Structural Framework and Academic Relevance

Methyl 4-(6-methoxy-3-pyridinyl)benzoate (CAS Number: 406234-25-1) is a distinct chemical entity within the broader class of pyridine-benzoate conjugates. cas.org Its structural framework consists of a central biaryl system where a pyridine ring and a benzene (B151609) ring are directly bonded.

Pyridine Core: One part of the molecule is a pyridine ring substituted with a methoxy (B1213986) group (-OCH₃) at the 6-position. This methoxy group can influence the molecule's electronic properties and metabolic stability.

Benzoate Core: The other part is a methyl benzoate group, which is a benzene ring with a methyl ester (-COOCH₃) functional group. This ester group can serve as a handle for further chemical modifications.

The two rings are connected via a carbon-carbon bond between the 3-position of the pyridine ring and the 4-position of the benzoate ring. The academic relevance of this compound lies not in its direct application, but in its role as a valuable synthetic intermediate. It is a building block used in the construction of more complex, often biologically active, molecules. Its structure is a testament to the synthetic strategies, such as Suzuki-Miyaura cross-coupling reactions, that are now commonplace in organic chemistry for creating C-C bonds between aromatic rings. orgsyn.orgnih.gov

Scope and Research Trajectories for this compound

The primary research trajectory for this compound involves its use in synthetic and medicinal chemistry. As a biaryl compound, it serves as a precursor for the development of novel compounds with potential therapeutic applications. Current and future research directions include:

Elaboration of the Core Structure: The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing access to a wide array of derivatives. These derivatives are then screened for biological activity.

Use in Cross-Coupling Reactions: The compound itself is a product of a cross-coupling reaction, likely a Suzuki-Miyaura coupling between a boronic acid derivative of one ring and a halide of the other. researchgate.netorgsyn.org Research continues to explore more efficient and environmentally friendly catalytic systems for such transformations.

Scaffold for Drug Discovery: The pyridine-benzoate scaffold is being investigated for the development of inhibitors for various enzymes and receptors. For instance, similar biaryl structures have been explored as monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease and as RORγ inverse agonists for autoimmune diseases. wipo.intkevinbryanecon.com Research involving this specific compound would aim to synthesize libraries of related molecules for high-throughput screening against various biological targets.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound. Note: Some physical properties may be based on computational predictions due to a lack of published experimental data.

PropertyValue
IUPAC Name methyl 4-(6-methoxypyridin-3-yl)benzoate
CAS Number 406234-25-1 cas.org
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance (Predicted) White to off-white solid
Melting Point (Predicted) Data not available
Boiling Point (Predicted) Data not available
Solubility (Predicted) Soluble in organic solvents like DMSO, Methanol (B129727)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B7763174 Methyl 4-(6-methoxy-3-pyridinyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(6-methoxypyridin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-8-7-12(9-15-13)10-3-5-11(6-4-10)14(16)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNMWLULAFBMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 4 6 Methoxy 3 Pyridinyl Benzoate

Direct Synthetic Routes to the Chemical Compound

The direct synthesis of Methyl 4-(6-methoxy-3-pyridinyl)benzoate can be efficiently achieved through several key chemical reactions. These routes primarily involve the formation of the ester and the creation of the biaryl linkage between the pyridine (B92270) and benzoate (B1203000) rings.

Esterification Reactions for Benzoate Moiety Formation

The formation of the methyl ester group is a fundamental step in the synthesis of the target compound. This is typically accomplished through the esterification of the corresponding carboxylic acid, 4-(6-methoxy-3-pyridinyl)benzoic acid.

A widely used method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product, methyl benzoate, by using a large excess of the alcohol. youtube.com The general principle involves the reaction of a carboxylic acid with an alcohol to form an ester and water. youtube.com This direct condensation is a classic and reliable method for preparing methyl esters from their carboxylic acid precursors. wikipedia.org

Table 1: Fischer Esterification for Methyl Benzoate Formation

Reactants Reagents Product Byproduct

Coupling Reactions for Pyridinyl-Benzoate Linkage (e.g., Cross-Coupling Strategies)

The central C-C bond connecting the pyridinyl and benzoate moieties is most effectively constructed using palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. mdpi.com This powerful bond-forming strategy offers high yields and functional group tolerance. The reaction typically involves the coupling of a pyridine-containing organoboron species with a halogenated benzoate derivative. mdpi.commdpi.com

A common approach is the reaction of (6-methoxypyridin-3-yl)boronic acid with methyl 4-bromobenzoate (B14158574). sigmaaldrich.comfishersci.no The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate or potassium phosphate (B84403). mdpi.commdpi.comresearchgate.net Alternatively, the coupling partners can be reversed, using 5-bromo-2-methoxypyridine (B44785) and a boronic ester derivative of methyl benzoate, such as methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. google.comorgsyn.org

Table 2: Example of Suzuki-Miyaura Coupling Conditions

Pyridine Precursor Benzoate Precursor Catalyst Base Solvent
(6-methoxypyridin-3-yl)boronic acid Methyl 4-bromobenzoate Pd(PPh₃)₄ (5 mol %) K₃PO₄ 1,4-Dioxane

Functional Group Interconversions on Pyridine and Benzoate Rings

Once this compound is synthesized, further modifications can be achieved through functional group interconversions. A notable transformation is the demethylation of the methoxy (B1213986) group on the pyridine ring to yield the corresponding pyridinol derivative. This can be achieved using various reagents. For instance, studies on related 2-amino-5-methoxypyridine (B21397) have shown that demethylation can be accomplished using strong acids like 95% sulfuric acid. asianpubs.org This highlights a potential route to access the hydroxyl analog of the target compound. The introduction of protecting groups may be necessary to shield other reactive sites during such transformations. wikipedia.org

Synthesis of Related Pyridine- and Benzoate-Containing Precursors and Analogs

The synthesis of the target compound relies heavily on the availability of suitably functionalized precursors. The ability to derivatize and modify these starting materials is key to creating a library of related analogs.

Derivatization of Methoxy-Pyridinyl Scaffolds

The methoxy-pyridinyl portion of the molecule is often derived from commercially available or readily synthesized precursors. A key intermediate is 5-bromo-2-methoxypyridine. sigmaaldrich.com This compound can be prepared from 2,5-dibromopyridine (B19318) by reacting it with sodium hydroxide (B78521) in methanol. chemicalbook.com 5-Bromo-2-methoxypyridine serves as a versatile building block; for example, it can be converted into 2-methoxypyridine-5-boronic acid pinacol (B44631) ester by reacting with bis(pinacolato)diboron, which is then used in Suzuki coupling reactions. google.com Further derivatization is also possible, as demonstrated by the synthesis of 2-methoxy-3-bromo-5-fluoropyridine from 2-methoxy-5-aminopyridine. google.com

Table 3: Key Methoxy-Pyridinyl Precursors

Compound Name CAS Number Molecular Formula Use
5-Bromo-2-methoxypyridine 13472-85-0 C₆H₆BrNO Precursor for boronic acids/esters. sigmaaldrich.comchemicalbook.com
2-Methoxy-5-aminopyridine 6628-77-9 C₆H₈N₂O Starting material for fluorinated analogs. google.com
2,5-Dibromopyridine 624-28-2 C₅H₃Br₂N Starting material for 5-bromo-2-methoxypyridine. chemicalbook.com

Modification of Alkyl Benzoate Substrates

The benzoate moiety is typically introduced using a pre-functionalized benzene (B151609) derivative. Methyl 4-bromobenzoate is a common and commercially available starting material for this purpose. sigmaaldrich.comfishersci.nonih.govchemicalbook.com It can participate in various cross-coupling reactions to form the desired biaryl linkage. sigmaaldrich.com The reactivity of the benzoate substrate can be tuned by introducing other substituents. For example, methyl 4-bromo-3-methylbenzoate is also used in Suzuki couplings to produce more complex biaryl structures. sigmaaldrich.com The synthesis of various substituted methyl benzoates, such as methyl 3-hydroxy-4-methoxybenzoate, provides access to a wider range of analogs with different substitution patterns on the benzoate ring. nih.gov

Table 4: Key Alkyl Benzoate Precursors

Compound Name CAS Number Molecular Formula Use
Methyl 4-bromobenzoate 619-42-1 C₈H₇BrO₂ Key precursor for Suzuki coupling. sigmaaldrich.comfishersci.no
Methyl 4-bromo-3-methylbenzoate 148547-19-7 C₉H₉BrO₂ Precursor for substituted biaryls. sigmaaldrich.com
Methyl 3-hydroxy-4-methoxybenzoate 53394-84-4 C₉H₁₀O₄ Starting material for gefitinib (B1684475) synthesis, indicating its utility in building complex molecules. nih.gov

Regioselective Synthesis and Stereochemical Considerations

The synthesis of polysubstituted aromatic compounds like this compound necessitates a high degree of regiocontrol to ensure the correct placement of functional groups on both the pyridine and benzoate rings. The primary challenge lies in the selective introduction of the methoxy group on the pyridine ring and the correct coupling of the two aromatic systems.

While a definitive, optimized synthesis for this compound is not prominently described, the synthesis of analogous structures provides a roadmap. For instance, the synthesis of various substituted pyridines and benzoates often involves cross-coupling reactions. A plausible and widely utilized method for forming the C-C bond between the pyridine and benzene rings is the Suzuki-Miyaura cross-coupling reaction. This reaction would likely involve the coupling of a boronic acid or ester derivative of one ring system with a halide of the other, catalyzed by a palladium complex.

Key considerations for regioselectivity in a potential Suzuki-Miyaura coupling approach:

Starting Materials: The synthesis would likely commence with appropriately substituted precursors, such as 3-bromo-6-methoxypyridine and methyl 4-(boronoyl)benzoate, or 3-boronoyl-6-methoxypyridine and methyl 4-bromobenzoate. The choice of these starting materials is critical for directing the final substitution pattern.

Catalyst and Ligand System: The selection of the palladium catalyst and its associated ligands plays a crucial role in the efficiency and selectivity of the coupling reaction. Various phosphine-based ligands can be employed to optimize the reaction conditions.

Reaction Conditions: Parameters such as the solvent, base, and temperature must be carefully controlled to maximize the yield of the desired product and minimize side reactions.

The synthesis of related compounds, such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, involves multi-step sequences where the regiochemistry is established through the careful selection and manipulation of functional groups on the precursors. acs.orgnih.gov

Stereochemical Considerations:

For the target molecule, this compound, there are no chiral centers or elements of planar chirality. Therefore, stereochemical considerations, such as the formation of enantiomers or diastereomers, are not a factor in its synthesis. The molecule is achiral and does not exhibit stereoisomerism.

Green Chemistry Approaches in the Synthesis of the Chemical Compound and its Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridine derivatives to minimize environmental impact. researchgate.netnih.gov These approaches focus on the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govbhu.ac.inresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net The application of microwave-assisted organic synthesis (MAOS) to the potential Suzuki-Miyaura coupling for this compound could offer substantial benefits.

Reaction ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Product Purity Often requires extensive purificationGenerally higher purity
Yield VariableOften improved

Use of Greener Solvents and Catalysts:

The development of syntheses that utilize environmentally benign solvents, such as water or ethanol (B145695), is a key goal of green chemistry. nih.govresearchgate.net For the synthesis of pyridine derivatives, reactions are often performed in such solvents to reduce the reliance on volatile organic compounds (VOCs). nih.gov

Furthermore, the use of heterogeneous catalysts or recyclable catalyst systems can significantly improve the sustainability of a synthetic process. bhu.ac.in For instance, palladium catalysts immobilized on solid supports can be easily recovered and reused, reducing heavy metal waste. The use of fly ash as a catalyst in the synthesis of imidazo[1,2-a]pyridines showcases an innovative approach to waste utilization in catalysis. bhu.ac.in

Multicomponent Reactions (MCRs):

One-pot multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, embody the principles of atom economy and process efficiency. researchgate.netnih.gov While a direct MCR for this compound is not readily apparent, the development of such a process would be a significant advancement in its green synthesis. Research into novel pyridine syntheses often focuses on MCRs to build the pyridine ring from simple acyclic precursors. nih.gov

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound and its derivatives.

Green Chemistry ApproachPotential ApplicationBenefits
Microwave-Assisted Synthesis Suzuki-Miyaura cross-couplingReduced reaction time, energy efficiency, higher yields. nih.gov
Green Solvents Reaction medium for coupling and other stepsReduced use of hazardous solvents like DMF or toluene. nih.govresearchgate.net
Reusable Catalysts Palladium on a solid support for cross-couplingMinimized metal waste, cost-effective. bhu.ac.in
Multicomponent Reactions Assembly of the pyridine ring systemIncreased efficiency, atom economy, reduced waste. researchgate.netnih.gov

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and precise but also environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 6 Methoxy 3 Pyridinyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Chemical Shift Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. For Methyl 4-(6-methoxy-3-pyridinyl)benzoate, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) chemical shifts and to provide insights into the molecule's conformational preferences.

Based on established principles of NMR spectroscopy and analysis of structurally similar compounds, a theoretical assignment of the ¹H and ¹³C NMR spectra can be proposed. The aromatic region of the ¹H NMR spectrum is expected to display a set of signals corresponding to the protons of the benzoate (B1203000) and pyridine (B92270) rings. The methoxy (B1213986) groups and the methyl ester group would each exhibit a characteristic singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~166.5 (C=O)
2-~130.0
3, 3'~8.10 (d)~130.5
4, 4'~7.70 (d)~128.5
5-~135.0
6~8.50 (d)~148.0
7-~164.0
8~6.90 (d)~111.0
9~7.90 (dd)~139.0
10 (OCH₃)~4.00 (s)~53.5
11 (OCH₃)~3.95 (s)~52.5

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To confirm the proposed assignments and to establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the through-bond adjacencies within the benzoate and pyridine ring systems. For instance, correlations between the ortho- and meta-protons of both aromatic rings would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial in establishing the connectivity between the benzoate and pyridine rings, as well as confirming the positions of the methoxy and methyl ester groups. For example, a correlation between the protons of the methyl ester and the carbonyl carbon (C1) would be expected.

Theoretical Validation of NMR Chemical Shifts using Quantum Chemical Methods

To further validate the experimental NMR data, quantum chemical calculations are often employed. Methods such as Density Functional Theory (DFT) can be used to calculate the theoretical NMR chemical shifts. By comparing the calculated shifts with the experimental values, a high level of confidence in the structural assignment can be achieved. These calculations can also provide insights into the electronic structure and conformational properties of the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This highly accurate measurement allows for the unambiguous determination of the elemental formula of the compound, confirming its atomic composition. The expected monoisotopic mass for C₁₄H₁₃NO₃ would be calculated and compared with the experimental value.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a series of fragment ions are generated. The analysis of these fragments provides valuable information about the different structural motifs within the molecule.

Table 2: Predicted Key Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPostulated Fragment Structure
[M+H]⁺[M+H - CH₃OH]⁺32Loss of methanol (B129727) from the ester group
[M+H]⁺[M+H - OCH₃]⁺31Loss of a methoxy radical
[M+H]⁺[C₇H₅O₂]⁺C₇H₈NOCleavage of the bond between the two rings
[M+H]⁺[C₆H₆NO]⁺C₈H₇O₂Cleavage of the bond between the two rings

Note: The fragmentation pattern can be influenced by the ionization method used (e.g., ESI, APCI).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O stretching of the ester and ether linkages, and the aromatic C-H and C=C stretching vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the aromatic rings.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) (FT-IR)Predicted Wavenumber (cm⁻¹) (Raman)
C=O (Ester)Stretching~1720~1720
C-O (Ester)Stretching~1280, ~1100~1280, ~1100
C-O (Ether)Stretching~1250, ~1030~1250, ~1030
Aromatic C=CStretching~1600, ~1500, ~1450~1600, ~1500, ~1450
Aromatic C-HStretching~3100-3000~3100-3000
Aliphatic C-H (CH₃)Stretching~2950-2850~2950-2850

Note: These are general ranges and the exact peak positions and intensities can provide a unique fingerprint for the molecule.

By combining the data from these powerful spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for its further study and application.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties

A comprehensive review of available scientific literature and spectral databases reveals a notable absence of specific experimental or theoretical data for the electronic absorption and emission properties of this compound. Consequently, detailed research findings, including absorption maxima (λmax), molar absorptivity (ε), emission maxima, and fluorescence quantum yields, are not available for this specific compound.

The electronic spectroscopy of aromatic and heteroaromatic compounds is governed by π → π* and n → π* transitions. The absorption and emission characteristics of a molecule like this compound would be influenced by the interplay of the electron-donating methoxy group, the electron-withdrawing ester group, and the π-electron systems of the pyridine and benzene (B151609) rings. The conjugation between these two rings, facilitated by the pivot bond, would likely result in complex spectral behavior.

To provide a foundational understanding, the photophysical properties of related, but distinct, compounds are often studied. For instance, the UV-Vis and fluorescence spectra of various 4-pentylphenyl 4-n-benzoate derivatives have been investigated, demonstrating that electronic transitions are sensitive to the solvent environment. In such systems, π → π* transitions are typically observed, and the forbidden energy gap can be influenced by the polarity of the solvent.

Similarly, studies on pyridine-containing compounds highlight the role of the nitrogen atom's lone pair, which can participate in n → π* transitions. The relative energies of the HOMO and LUMO in pyridine derivatives are crucial in determining their electronic and optical properties. The interaction between the benzene and pyridine rings, as seen in benzene-pyridine dimers, involves complex electrostatic and dispersion forces that would also play a role in the photophysical behavior of the covalently linked system in this compound.

Without direct experimental measurement or computational modeling for this compound, any discussion of its specific electronic transitions and optical properties remains speculative. Further research is required to elucidate the precise photophysical characteristics of this compound.

Table of Spectroscopic Data:

As no experimental or theoretical spectroscopic data for this compound was found in the searched literature, a data table cannot be generated.

Crystallographic Analysis of this compound Remains Undocumented in Public Scientific Literature

A thorough investigation of scientific databases and public domain literature reveals a significant gap in the crystallographic characterization of the chemical compound This compound . Despite its relevance as a chemical intermediate, detailed studies determining its three-dimensional molecular structure through single-crystal X-ray diffraction appear to be unpublished.

Consequently, the specific data required to construct a detailed analysis of its solid-state form, as outlined in the requested article, is not available. This includes fundamental parameters such as bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of the molecule's conformation.

Furthermore, the absence of a solved crystal structure precludes any discussion of its supramolecular architecture. Key features like hydrogen bonding networks, potential π-π stacking interactions between its aromatic rings, and quantitative analysis of intermolecular contacts through methods like Hirshfeld surface analysis cannot be performed without the foundational crystallographic information.

While crystallographic data exists for structurally related benzoate and pyridine derivatives, the strict focus on This compound prevents the inclusion of such information as it would not be representative of the specific compound of interest. The unique electronic and steric properties arising from the precise arrangement of the methoxy group, the pyridine nitrogen, and the methyl ester dictate a crystal packing and set of intermolecular interactions that cannot be accurately inferred from other molecules.

Until a formal crystallographic investigation of This compound is conducted and published, a scientifically accurate article on its specific crystallographic features cannot be generated.

Computational and Theoretical Chemistry Studies of Methyl 4 6 Methoxy 3 Pyridinyl Benzoate

Reaction Mechanism Elucidation via Computational Pathways

No computational studies detailing the reaction mechanisms involving Methyl 4-(6-methoxy-3-pyridinyl)benzoate could be located.

Without published research, generating a scientifically accurate article that adheres to the strict outline and content requirements is not feasible. The use of data from analogous or structurally related compounds would not meet the specified constraint of focusing solely on this compound.

Transition State Characterization

In the context of the synthesis or reaction of this compound, for instance, in a Suzuki coupling reaction used to form the biaryl scaffold, transition state (TS) theory is fundamental. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition state structures involved.

A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that is fleetingly formed as reactants transform into products. Characterizing this state is crucial for understanding reaction mechanisms and kinetics. A typical computational workflow involves:

Geometry Optimization: Potential transition state geometries are optimized using quantum mechanical methods.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

For a hypothetical reaction, such as the rotation around the C-C bond connecting the pyridine (B92270) and benzene (B151609) rings, a transition state would occur at a dihedral angle where steric hindrance is maximized.

Table 1: Illustrative Transition State Vibrational Analysis for C-C Bond Rotation This table is a representative example of data that would be generated in such a study.

ParameterValueDescription
Transition State Geometry (Dihedral Angle)~90°The conformation where the two aromatic rings are perpendicular, maximizing steric clash.
Imaginary Frequency-45 cm-1The single negative frequency indicating a true saddle point on the potential energy surface, corresponding to the torsional motion.
Energy Barrier (Activation Energy)15.2 kcal/molThe calculated energy difference between the ground state and the transition state.

Energy Profiles of Reaction Coordinates

An energy profile, or reaction coordinate diagram, visually represents the energy of a system as it progresses through a reaction. By mapping the energy changes from reactants to products, including any intermediates and transition states, researchers can determine the favorability and rate of a reaction.

Table 2: Representative Energy Profile Data for a Hypothetical Reaction Step This table contains illustrative data to demonstrate the typical output of a reaction coordinate analysis.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials at baseline energy.
Transition State 1 (TS1)+21.5Energy barrier for the first step (e.g., oxidative addition).
Intermediate-5.2A stable species formed between reaction steps.
Transition State 2 (TS2)+18.9Energy barrier for the second step (e.g., reductive elimination).
Products-15.7Final products, showing an overall exothermic reaction.

Thermodynamic Property Calculations

Computational chemistry allows for the precise calculation of key thermodynamic properties, which are essential for predicting a compound's stability and behavior under various conditions. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. nih.govresearchgate.net For this compound, these properties would be calculated for the optimized ground-state geometry.

Enthalpy (H): Represents the total heat content of the system. The standard enthalpy of formation (ΔHf°) is a critical value indicating the energy released or absorbed when the compound is formed from its constituent elements in their standard states.

Entropy (S): A measure of the disorder or randomness of the system. It is calculated from translational, rotational, and vibrational contributions.

Gibbs Free Energy (G): Combines enthalpy and entropy (G = H - TS) to determine the spontaneity of a process. The Gibbs free energy of formation (ΔGf°) is the ultimate indicator of a compound's thermodynamic stability at a given temperature.

Table 3: Calculated Thermodynamic Properties for this compound at 298.15 K The values in this table are illustrative and representative of what would be expected from a computational study using a method like G3(MP2)//B3LYP, similar to studies on related isomers. nih.gov

Thermodynamic PropertyCalculated ValueUnit
Standard Enthalpy of Formation (gas phase)-85.3kcal/mol
Standard Molar Entropy110.5cal/mol·K
Standard Gibbs Free Energy of Formation (gas phase)-42.1kcal/mol

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can provide insights into:

Conformational Flexibility: How the molecule flexes, bends, and rotates over time, particularly the torsion around the biaryl bond.

Solvent Effects: How the molecule interacts with solvent molecules (e.g., water or DMSO). These interactions can influence the molecule's preferred conformation and solubility. The simulation can model the radial distribution function of solvent molecules around key functional groups, such as the ester and methoxy (B1213986) groups.

Intermolecular Interactions: In a simulation box with multiple molecules, MD can model how they aggregate and interact, which is relevant for understanding crystal packing and bulk properties.

A typical MD simulation of this compound would involve placing it in a box of explicit solvent molecules and running the simulation for several nanoseconds to observe its equilibrium behavior. nih.gov

Structure-Property Relationship (SPR) Modeling from Theoretical Data

Structure-Property Relationship (SPR) modeling aims to correlate a molecule's structural or electronic features with its macroscopic properties. Computational data is invaluable for developing these models. For this compound and its analogues, theoretical data can be used to predict various properties. nih.gov

Key computed descriptors include:

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). This is useful for predicting sites of interaction.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov

By calculating these descriptors for a series of related compounds and correlating them with an experimentally measured property (e.g., receptor binding affinity, solubility), a predictive SPR model can be built.

Table 4: Illustrative Computed Molecular Descriptors for SPR Modeling This table presents hypothetical descriptor values that would be calculated using DFT methods.

DescriptorCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and low reactivity.
Dipole Moment2.8 DebyeIndicates moderate polarity.
Molecular Surface Area215 ŲRelates to size and potential for interaction.

Reaction Kinetics and Mechanistic Studies of Methyl 4 6 Methoxy 3 Pyridinyl Benzoate

Kinetic Analysis of Ester Hydrolysis and Transesterification Reactions

The hydrolysis and transesterification of Methyl 4-(6-methoxy-3-pyridinyl)benzoate involve the nucleophilic attack at the carbonyl carbon of the ester group. The kinetics of these reactions are crucial for understanding the compound's stability and reactivity in various chemical environments.

Determination of Rate Constants and Reaction Orders

The hydrolysis of esters, such as methyl benzoates, in aqueous solutions is typically a pseudo-first-order process. rsc.org The rate of this reaction is dependent on the concentration of the ester and the nucleophile (e.g., hydroxide (B78521) ion). The rate law can be expressed as:

Rate = k[Ester][Nucleophile]

Under conditions where the nucleophile concentration is constant (e.g., in a buffered solution), the reaction follows pseudo-first-order kinetics with an observed rate constant (k_obs). The rate constants for the hydrolysis of substituted methyl benzoates have been shown to be significantly influenced by the electronic properties of the substituents on the aromatic ring. rsc.org For instance, electron-withdrawing groups tend to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups decrease the rate. rsc.org

Table 1: Illustrative Rate Constants for Hydrolysis of Related Esters

EsterRelative Rate Constant (k_rel)
Methyl Benzoate (B1203000)1.0
Methyl 4-nitrobenzoate (B1230335) (electron-withdrawing)~78
Methyl 4-methoxybenzoate (B1229959) (electron-donating)~0.2

Note: This table is for illustrative purposes only and shows the general effect of substituents on the hydrolysis rate of methyl benzoates. The values are approximate and intended to demonstrate the trend. Data for this compound is not available.

Influence of Catalysis on Reaction Rates

Ester hydrolysis and transesterification are subject to catalysis by acids, bases, and enzymes.

Acid Catalysis: In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water or an alcohol.

Base Catalysis: In basic conditions, the nucleophile is typically the hydroxide ion (for hydrolysis) or an alkoxide ion (for transesterification), which are stronger nucleophiles than water or alcohol, leading to a significant rate enhancement. epa.gov The hydrolysis rate of methyl benzoates shows a first-order dependence on the hydroxide ion concentration at pH values above 5. rsc.org

Enzymatic Catalysis: Enzymes such as esterases and lipases can catalyze the hydrolysis of esters with high specificity and efficiency under mild conditions. semanticscholar.org The kinetics of enzyme-catalyzed reactions often follow the Michaelis-Menten model. nih.gov

For this compound, both acid and base catalysis would be expected to accelerate its hydrolysis and transesterification reactions. The nitrogen atom of the pyridine (B92270) ring could also potentially participate in the reaction mechanism, for instance, through intramolecular catalysis, although this would require specific geometric arrangements.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can have a profound impact on the rates and thermodynamics of chemical reactions. wikipedia.orgiupac.org For ester hydrolysis and transesterification, solvent properties such as polarity, proticity, and the ability to form hydrogen bonds are particularly important.

The rate of alkaline hydrolysis of methyl-substituted benzoates has been observed to decrease with an increasing percentage of co-solvents like N,N'-dimethylformamide (DMF), dioxane, or ethanol (B145695) in aqueous solutions. zenodo.org This can be attributed to changes in the solvation of the reactants and the transition state. zenodo.org Generally, reactions that proceed through a more polar transition state than the reactants are accelerated in more polar solvents. wikipedia.org The hydrolysis of an ester by a charged nucleophile like hydroxide involves the formation of a charged tetrahedral intermediate, and the solvation of this intermediate is a key factor in determining the reaction rate.

For this compound, the polarity of the solvent would influence the stability of the charged transition state during hydrolysis or transesterification. The use of aprotic polar solvents might enhance the rate of reactions involving anionic nucleophiles by minimizing the solvation of the nucleophile itself, thereby increasing its reactivity.

Table 2: General Solvent Effects on Reaction Rates

Solvent PropertyEffect on Reaction with Charged Nucleophile
Increasing PolarityGenerally increases the rate by stabilizing the polar transition state. wikipedia.org
Protic SolventsCan decrease the rate by solvating and deactivating the nucleophile.
Aprotic Polar SolventsCan increase the rate by poorly solvating the nucleophile, thus increasing its reactivity.

Mechanistic Pathways of Chemical Transformations Involving the Chemical Compound

The primary mechanistic pathway for the hydrolysis and transesterification of esters like this compound is the bimolecular acyl substitution (B_Ac2) mechanism. epa.gov

In base-catalyzed hydrolysis , the mechanism involves the following steps:

Nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, with the expulsion of the methoxide (B1231860) ion as the leaving group.

A rapid acid-base reaction where the methoxide ion deprotonates the newly formed carboxylic acid.

In acid-catalyzed hydrolysis , the mechanism is as follows:

Protonation of the carbonyl oxygen by an acid catalyst, which activates the ester towards nucleophilic attack.

Nucleophilic attack by a water molecule on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the methoxy (B1213986) group.

Elimination of methanol (B129727) as the leaving group and deprotonation to regenerate the acid catalyst and form the carboxylic acid product.

The presence of the pyridine ring in this compound could potentially lead to alternative or modified mechanistic pathways, for example, through intramolecular catalysis if the geometry is favorable, but no specific studies have been found to confirm this.

Derivatization Reaction Kinetics (e.g., Amidation, Alkylation)

While no specific kinetic data for the derivatization of this compound were found, general principles for amidation and alkylation can be discussed.

Amidation: The conversion of the ester to an amide can be achieved by reacting it with an amine. This reaction is typically slower than hydrolysis and often requires heating or catalysis. The mechanism is similar to hydrolysis, involving nucleophilic attack of the amine on the carbonyl carbon. The rate of amidation would depend on the nucleophilicity of the amine and the reaction conditions.

Alkylation: The pyridine nitrogen in this compound is a nucleophilic site and can undergo alkylation with alkyl halides. This is a standard S_N2 reaction, and its kinetics would be influenced by the nature of the alkylating agent, the solvent, and the temperature.

Due to the absence of specific research on the derivatization kinetics of this compound, no quantitative data can be presented.

Applications of Methyl 4 6 Methoxy 3 Pyridinyl Benzoate in Materials Science

Development of Optoelectronic Materials Based on the Chemical Compound's Chromophoric Properties

The chromophoric nature of Methyl 4-(6-methoxy-3-pyridinyl)benzoate, arising from its conjugated π-electron system, makes it a promising candidate for optoelectronic materials. The interaction of the methoxy-substituted pyridine (B92270) ring with the benzoate (B1203000) group creates a donor-acceptor type structure, which is a key design principle for materials with tailored optical and electronic properties.

While direct studies on the fluorescence of this compound are not extensively reported, the photophysical properties of related substituted pyridine and bipyridine derivatives offer valuable insights. The fluorescence and luminescence in such molecules are often governed by intramolecular charge transfer (ICT) states. The methoxy (B1213986) group, being an electron-donating group, can enhance the ICT character, which in turn influences the emission wavelength and quantum yield.

Research on various pyridyl-containing compounds has demonstrated that their emission properties are highly sensitive to the molecular environment and substitution patterns. For instance, studies on methoxy-substituted quinolines have shown that the position of the methoxy group significantly affects the fluorescence wavelength and quantum yield. sciforum.net Specifically, a methoxy group at the 6-position can lead to fluorescence at longer wavelengths. sciforum.net In a similar vein, the emission of pyrazoline derivatives is known to be red-shifted with increasing solvent polarity, indicative of a more polarized excited state. nih.gov The presence of donor-acceptor substituents in dipyrazolopyridines also allows for the tuning of absorption and emission maxima. nih.gov

The general principles observed in these related systems suggest that this compound would likely exhibit fluorescence, with its specific characteristics being dependent on the solvent polarity and the efficiency of the ICT process from the methoxy-pyridine unit to the benzoate moiety.

Table 1: Representative Photophysical Properties of Related Pyridine Derivatives

Compound ClassAbsorption Maxima (λ_max, nm)Emission Maxima (λ_em, nm)Key Observations
Methoxy-substituted Carbostyrils sciforum.net~370~430-540Methoxy group position and additional cyano groups significantly shift emission wavelength.
Pyrazoline Derivatives nih.gov~370~460Emission wavelength is red-shifted in more polar solvents.
Dipyrazolopyridines nih.govVaries with substitutionVaries with substitutionChromophores on the aryl ring influence absorption and emission wavelengths.
Pyridine-based Fluorophores mdpi.com250-350300-450Solvent nature plays a crucial role in excited-state deactivation.

This table is illustrative and based on data for related compound classes, not this compound itself.

Donor-acceptor (D-A) substituted π-conjugated molecules are fundamental to the design of materials with significant non-linear optical (NLO) properties. These materials have applications in optical communications, data storage, and frequency conversion. The efficiency of an NLO material is often related to its molecular hyperpolarizability (β), which is enhanced by a strong D-A system and an extended π-conjugation length.

The structure of this compound, featuring an electron-donating methoxy group and a π-system composed of pyridine and benzene (B151609) rings, is suggestive of potential second-order NLO activity. The charge transfer from the donor to the acceptor through the conjugated bridge can lead to a large change in dipole moment upon excitation, a key requirement for a high hyperpolarizability.

Studies on various donor-π-acceptor systems confirm these principles. For example, research on pyrene (B120774) derivatives with a D-A structure has shown that these molecules exhibit second and third harmonic generation. acs.org The introduction of substituents can significantly influence the NLO response. doi.org Computational studies on D-A type small π-conjugated molecules have demonstrated their potential for excellent NLO properties. researchgate.net The investigation of chromophores containing azulen-1-yl-pyridine has also shown their promise for NLO applications. nih.gov

Table 2: Factors Influencing NLO Properties in Donor-Acceptor Systems

FactorInfluence on NLO Properties
Strength of Donor/Acceptor Groups doi.orgStronger D/A groups generally lead to higher hyperpolarizability.
Conjugation Length doi.orgLonger π-systems facilitate charge separation, enhancing NLO response.
Molecular Planarity doi.orgPlanar conformations promote effective π-orbital overlap, improving charge transfer.
Intramolecular Charge Transfer (ICT) researchgate.netA significant ICT character is a hallmark of efficient NLO materials.

This table outlines general principles for NLO materials and is not based on direct experimental data for this compound.

Integration into Supramolecular Assemblies and Functional Materials

The pyridine nitrogen atom in this compound can act as a hydrogen bond acceptor or a coordination site for metal ions, making it a valuable building block for the construction of supramolecular assemblies. These ordered structures can exhibit emergent properties that are not present in the individual molecules.

The self-assembly of pyridyl derivatives has been shown to lead to the formation of functional materials such as liquid crystals and organogels. tandfonline.com For instance, N,N'-didodecyl-3,5-pyridinedicarboxamide and its silver complex have been shown to act as gelators for various organic solvents. tandfonline.com The interplay of different non-covalent interactions, including hydrogen bonding and π-π stacking, can be used to control the formation of diverse nanoarchitectures. acs.org

Furthermore, pyridyl benzoate and related bipyridine ligands are extensively used in coordination chemistry to build metal-organic frameworks (MOFs) and coordination polymers. acs.org The specific geometry and electronic nature of the ligand dictate the structure and, consequently, the properties (e.g., porosity, magnetic behavior) of the resulting material. The presence of both a pyridine and a benzoate group in the target molecule offers multiple potential coordination modes, suggesting its utility in creating complex, multidimensional supramolecular structures.

Surface Interactions and Adsorption Studies (e.g., for Corrosion Inhibition)

Pyridine and its derivatives are well-known corrosion inhibitors for various metals and alloys, particularly in acidic environments. wikipedia.orgnjit.edu Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. The adsorption can occur through the nitrogen heteroatom, the π-electrons of the aromatic ring, or both.

The adsorption process can be influenced by several factors, including the electronic properties of the inhibitor molecule and the nature of the metal surface. The presence of electron-donating groups in the pyridine ring can enhance the electron density on the nitrogen atom and the ring, thereby strengthening the adsorption onto the metal surface and improving the inhibition efficiency. njit.edu The adsorption of these inhibitor molecules on a metal surface often follows established isotherm models, such as the Langmuir isotherm. researchgate.net

Given these principles, this compound, with its electron-donating methoxy group and π-rich aromatic system, is a plausible candidate for a corrosion inhibitor. The molecule could adsorb on a metal surface via the pyridine nitrogen and the delocalized π-electrons of both the pyridine and benzene rings. The methoxy group would be expected to enhance the protective properties compared to an unsubstituted pyridyl benzoate.

Table 3: Mechanisms of Corrosion Inhibition by Pyridine Derivatives

Adsorption MechanismDescription
Physisorption nih.govElectrostatic interaction between a charged metal surface and charged inhibitor molecules.
Chemisorption nih.govFormation of coordinate or covalent bonds between the inhibitor and the metal surface, often involving the nitrogen lone pair and d-orbitals of the metal.
Protective Film Formation wikipedia.orgAdsorbed inhibitor molecules create a barrier that isolates the metal from the corrosive environment.

This table describes general mechanisms and is not based on specific studies of this compound.

In Vitro Biological Activity and Mechanistic Insights Non Clinical Focus

Enzyme Inhibition Studies (e.g., Tyrosinase, Glycation Inhibition)

There is currently no publicly available data from in vitro studies evaluating the inhibitory effects of Methyl 4-(6-methoxy-3-pyridinyl)benzoate on enzymes such as tyrosinase or its potential to inhibit glycation.

Characterization of Binding Modes and Inhibition Kinetics

Without experimental evidence of enzyme inhibition, the binding modes and inhibition kinetics of this compound remain uncharacterized.

Molecular Docking and Dynamics Simulations with Target Enzymes

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction of small molecules with protein targets. oaepublish.com However, no such studies have been published for this compound with enzymes like tyrosinase or those involved in the glycation process.

In Vitro Antiproliferative or Growth Inhibition Assays and Cellular Mechanisms

The potential of this compound as an antiproliferative agent has not been reported in the scientific literature. Studies on other substituted pyridine (B92270) derivatives have shown promising antiproliferative effects against various cancer cell lines, suggesting that this class of compounds warrants further investigation. nih.govnih.govnih.gov

Cellular Target Identification (e.g., Tubulin Polymerization Inhibition)

The cellular targets of this compound are unknown. Research on other complex heterocyclic structures containing a methoxy-substituted moiety has identified tubulin as a potential target, leading to cell cycle arrest and antiproliferative activity. However, it is crucial to note that these findings pertain to structurally distinct molecules and cannot be directly extrapolated.

Cell Cycle Analysis in Response to Compound Exposure

No studies have been published detailing the effects of this compound on the cell cycle of any cell line.

Antioxidant Activity Evaluation

The antioxidant capacity of this compound has not been determined experimentally. While various pyridine and benzoic acid derivatives have been evaluated for their antioxidant properties, specific data for this compound is absent. pensoft.netwjpsonline.comnih.govbrieflands.commdpi.com

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Effects

As of the current date, specific and detailed structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively available in publicly accessible scientific literature. Research providing systematic modifications of this particular molecule and the corresponding in vitro biological activity data is limited.

However, SAR studies on structurally related compounds, such as indenopyrazole and other pyridine derivatives, can offer some mechanistic insights that may be hypothetically relevant. For instance, research on indenopyrazole derivatives has highlighted the importance of specific substituents on the phenyl ring for potent cell growth inhibition. In one such study, the presence of a methoxy (B1213986) group and a methoxycarbonyl group on an anilinoquinazoline (B1252766) framework were found to be crucial for high antiproliferative activity in human cancer cells. nih.govnih.govnih.govacs.org Specifically, the compound Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a potent tubulin polymerization inhibitor. nih.govnih.govnih.govacs.org This suggests that for related scaffolds, the presence and position of methoxy and methyl ester groups can be critical determinants of biological activity.

A review of pyridine derivatives indicated that the presence and positioning of methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity against various cancer cell lines. nih.gov Conversely, the introduction of halogen atoms or other bulky groups tended to decrease this activity. nih.gov

While direct SAR data for this compound is not available, the tables below present hypothetical SAR data based on the principles observed in the aforementioned related classes of compounds. These tables are for illustrative purposes to demonstrate how such data would be presented if available.

Hypothetical SAR Data Table 1: Modifications of the Methoxy Group

This table explores the hypothetical impact of modifying the methoxy group on the pyridinyl ring on in vitro biological activity.

Compound IDR1 Substitution (at position 6 of pyridine)Target/AssayActivity (IC₅₀, µM)
1 -OCH₃ (this compound) Hypothetical Kinase A 5.2
1a-OHHypothetical Kinase A15.8
1b-HHypothetical Kinase A> 50
1c-OC₂H₅Hypothetical Kinase A8.1
1d-FHypothetical Kinase A22.4

Hypothetical SAR Data Table 2: Modifications of the Methyl Benzoate (B1203000) Moiety

This table illustrates the potential effects of altering the methyl ester group on the benzoate ring.

Compound IDR2 Substitution (at position 4 of benzene)Target/AssayActivity (IC₅₀, µM)
1 -COOCH₃ (this compound) Hypothetical Kinase A 5.2
2a-COOHHypothetical Kinase A12.6
2b-CONH₂Hypothetical Kinase A9.5
2c-HHypothetical Kinase A> 50
2d-CNHypothetical Kinase A7.3

It is imperative to reiterate that the data presented in these tables are hypothetical and are intended to serve as a conceptual framework for how SAR data for this compound might be structured. Actual experimental data from dedicated research is required to establish a definitive structure-activity relationship for this compound.

Future Research Directions and Innovative Methodologies

Exploration of Advanced Catalytic Systems for Efficient Synthesis

The synthesis of bi-aryl compounds such as Methyl 4-(6-methoxy-3-pyridinyl)benzoate is heavily reliant on cross-coupling reactions, with the Suzuki-Miyaura reaction being a cornerstone methodology. nih.govresearchgate.net This reaction typically employs a palladium catalyst to forge carbon-carbon bonds between an organohalide and an organoboron species. nih.gov Future research is geared towards discovering and optimizing advanced catalytic systems that offer higher yields, milder reaction conditions, and greater functional group tolerance.

A significant area of exploration is the development of novel palladium catalyst systems. For instance, the CataXCium A Pd G3 catalyst has been identified as a uniquely effective system for Suzuki-Miyaura cross-couplings on structurally challenging substrates, demonstrating compatibility with a wide array of functional groups, including various heterocycles like pyridine (B92270). nih.gov The robustness of such systems is critical for scaling up production from laboratory to industrial levels. nih.gov

Beyond palladium, research into alternative, more sustainable, and cost-effective metal catalysts is gaining traction. Nickel-catalyzed cross-coupling reactions represent a viable and powerful alternative for activating C-O bonds, such as those in methoxy-substituted arenes. orgsyn.org This approach allows a methoxy (B1213986) group, often considered synthetically inert, to act as a handle for late-stage functionalization, broadening the synthetic toolkit available for creating complex molecules based on the pyridine-benzoate scaffold. orgsyn.org The continuous development of these catalytic methods is essential for the efficient and versatile synthesis of the target compound and its derivatives. rsc.org

Application of Machine Learning and AI in Predicting Compound Behavior

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds. youtube.comxjtu.edu.cn For a molecule like this compound, AI can significantly accelerate the prediction of its behavior and potential applications before committing to costly and time-consuming laboratory synthesis. nih.gov

Furthermore, AI is crucial for predicting drug-target interactions. By analyzing the structural features of the pyridine-benzoate scaffold, ML models can forecast its binding affinity to various protein targets. nih.govphiladelphia.edu.jo This in silico screening helps to identify the most promising candidates for specific therapeutic areas. nih.gov AI can also predict polypharmacology—the ability of a compound to interact with multiple targets—which can help in designing safer molecules with fewer off-target effects. nih.gov These predictive technologies allow researchers to prioritize synthetic efforts and focus on derivatives with the highest probability of desired biological activity and a favorable safety profile. youtube.com

Development of Novel Characterization Techniques for Complex Environments

As pyridine-benzoate scaffolds are incorporated into increasingly complex systems, such as functional materials or biological milieus, the need for advanced characterization techniques becomes paramount. Standard methods provide foundational data, but novel techniques are required to probe the structure and behavior of these compounds in their operational environments.

For pyridine-benzoate-based materials like periodic mesoporous organosilicas (PMOs), a suite of advanced techniques is employed. mdpi.com The successful incorporation of the organic pyridine-based moieties within the silica (B1680970) framework can be confirmed using Fourier-transform infrared spectroscopy (FT-IR). mdpi.com To gain deeper insight into the covalent bonding and structural integrity of the material, solid-state cross-polarization and magic angle spinning nuclear magnetic resonance (CP/MAS-NMR) for both ¹³C and ²⁹Si nuclei is essential. mdpi.com The thermal stability of such hybrid materials can be precisely assessed using thermogravimetric analysis/differential thermogravimetric analysis (TGA/DTGA). mdpi.com

In structural biology and materials science, single-crystal X-ray diffraction remains a gold standard for determining the precise three-dimensional arrangement of atoms. nih.gov For pyridine-benzoate based metal-organic frameworks (MOFs), this technique reveals crucial details about the coordination geometry, network topology, and pore dimensions, which govern the material's properties. researchgate.net Future developments will likely focus on time-resolved and in-situ characterization methods that can capture dynamic changes in the compound's structure in response to external stimuli like temperature, pressure, or the presence of guest molecules. mdpi.com

Design of Next-Generation Functional Materials Utilizing Pyridine-Benzoate Scaffolds

The rigid and geometrically well-defined nature of the pyridine-benzoate scaffold makes it an exemplary building block, or "linker," for the construction of next-generation functional materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netmdpi.com These materials are synthesized by combining metal ions or clusters with organic linkers, resulting in highly ordered, porous structures with a vast range of potential applications.

Researchers are actively using pyridylbenzoate ligands, which are structurally analogous to the core of this compound, to assemble novel MOFs. researchgate.net The specific geometry of the linker, including the angle between the pyridine and benzoate (B1203000) rings, dictates the topology and properties of the resulting framework. researchgate.net These materials have demonstrated remarkable characteristics, including:

Luminescence: The organic linkers can impart fluorescent properties to the MOF, making them suitable for chemical sensing or solid-state lighting.

Solvatochromism/Vapochromism: The color of the material can change upon exposure to different solvents or vapors, a property useful for environmental monitoring. researchgate.net

Guest Adsorption: The porous nature of these MOFs allows them to capture and store molecules like iodine, which has applications in waste remediation. researchgate.net

Spin-Crossover (SCO): Certain pyridine-based scaffolds can be used to create SCO-active materials, which exhibit changes in their magnetic properties in response to temperature or pressure, making them candidates for data storage or switching devices. mdpi.com

The design of these materials involves the strategic selection of both the metal node and the organic linker to tailor the pore size, shape, and chemical environment, thereby programming the material for a specific function. researchgate.net

Discovery of Undiscovered In Vitro Biological Activities and Deeper Mechanistic Elucidations

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, found in numerous therapeutic agents, and is known to improve water solubility in drug candidates. nih.govnih.gov This prevalence suggests that this compound and related structures hold significant potential for undiscovered biological activities. Future research will focus on broad in vitro screening against diverse biological targets and elucidating the underlying mechanisms of action.

Recent studies on analogous structures provide a roadmap for this exploration:

Enzyme Inhibition: Methyl benzoate derivatives have been identified as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic pathway in cancer cells. nih.gov In vitro experiments showed that these compounds could inhibit key enzymes like glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) with IC₅₀ values in the micromolar range. nih.gov Molecular docking studies further elucidated the binding modes, providing a mechanistic basis for their inhibitory action. nih.gov

Antimicrobial and Antiparasitic Activity: Pyridine derivatives have shown promising activity against multidrug-resistant pathogens and parasites. nih.govnih.gov For example, certain synthesized pyridine derivatives exhibited potent in vivo antimalarial activity against Plasmodium berghei and significant in vitro activity against chloroquine-resistant Plasmodium falciparum strains, with IC₅₀ values as low as 0.0402 µM. nih.gov Other benzoate derivatives have demonstrated growth inhibition against bacteria such as Staphylococcus epidermidis. researchgate.net

Anticancer Potential: The pyridine scaffold is a component of many anticancer agents. researchgate.net The discovery that related heterocyclic compounds can inhibit key proteins in cell division, such as the kinesin Eg5, opens avenues for investigating the anticancer potential of pyridine-benzoate structures. mdpi.com

Future mechanistic elucidations will involve identifying the specific molecular targets of these compounds, studying their effects on cellular signaling pathways, and using techniques like molecular docking to understand the structure-activity relationships that govern their biological effects. nih.govnih.gov

Interactive Data Table: In Vitro Biological Activity of Related Compounds

Q & A

Q. Table 1: Representative Reaction Conditions

MethodReagents/ConditionsYieldReference
Oxidative cyclizationEthanol, NaOCl·5H₂O, RT, 3 h73–91%
Acid-catalyzed esterificationMethanol, H₂SO₄, reflux, 15 h85–95%

Basic: How is NMR spectroscopy utilized to confirm the structure of this compound and its intermediates?

Answer:
1H and 13C NMR are critical for verifying substituent positions and aromatic coupling patterns. Key diagnostic signals include:

  • Pyridine protons : Doublets or triplets in the δ 7.0–8.5 ppm range (e.g., J = 4.8–8.4 Hz for pyridinyl protons) .
  • Methoxy groups : Singlets at δ 3.7–3.9 ppm for methyl ethers .
  • Ester carbonyls : 13C signals at δ 165–170 ppm .

Q. Table 2: Key NMR Signals in Analogous Compounds

Functional Group1H Shift (ppm)13C Shift (ppm)Reference
Pyridinyl H8.09 (dd)148.48
Methoxy (-OCH₃)3.84 (s)55.48
Ester carbonyl (C=O)165.2

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps, while ethanol minimizes side reactions in cyclizations .
  • Oxidant stoichiometry : Adjusting NaOCl·5H₂O ratios (e.g., 4:1 molar excess) improves cyclization efficiency .
  • Temperature control : Room-temperature reactions reduce decomposition risks for thermally sensitive intermediates .

Advanced: How are contradictions in spectral data resolved during structural elucidation?

Answer:
Discrepancies between predicted and observed data are addressed via:

  • 2D NMR techniques : HSQC and HMBC correlations confirm through-space and through-bond connectivity (e.g., linking pyridinyl protons to adjacent methoxy groups) .
  • Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous bond-length and angle data, resolving ambiguities in NOE or COSY interpretations .

Advanced: What computational methods are used to predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level:

  • Frontier Molecular Orbitals (FMOs) : Predict HOMO-LUMO gaps to assess reactivity (e.g., ΔE ≈ 4.5 eV for similar benzoates) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for regioselective functionalization .

Q. Table 3: DFT Parameters for Analogous Compounds

ParameterValueReference
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.7
Dipole Moment (Debye)3.8

Advanced: What challenges arise in X-ray crystallographic analysis of this compound derivatives?

Answer:
Common issues include:

  • Crystal twinning : High symmetry or flexible substituents (e.g., methoxy groups) promote twin formation, requiring SHELXL refinement with TWIN/BASF commands .
  • Disorder resolution : Dynamic methoxy or ester groups are modeled using PART/ISOR restraints .
  • Data quality : High-resolution datasets (d < 0.8 Å) are critical for accurate thermal parameter refinement .

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